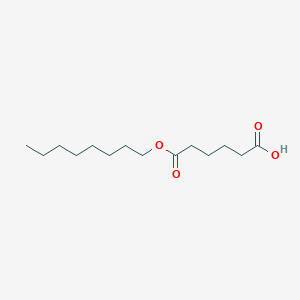

Octyl hydrogen adipate

Vue d'ensemble

Description

Octyl hydrogen adipate, also known as 6-(Octyloxy)-6-oxohexanoic acid, is an organic compound with the molecular formula C14H26O4. It is a monoester derived from adipic acid and octanol. This compound is primarily used in the field of chromatography and as a plasticizer in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Octyl hydrogen adipate can be synthesized through the esterification of adipic acid with octanol. The reaction typically involves heating adipic acid and octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Octyl hydrogen adipate undergoes hydrolysis under acidic or basic conditions, yielding adipic acid and octanol. This reaction is critical in both industrial and biological contexts.

Acid-Catalyzed Hydrolysis:

In the presence of mineral acids (e.g., HCl) and heat, the ester bond cleaves to regenerate adipic acid and octanol:

Conditions : 2 N HCl, reflux (100°C), 1–2 hours .

Base-Catalyzed Hydrolysis (Saponification):

In alkaline media (e.g., NaOH), the ester hydrolyzes to form the sodium salt of adipic acid:

Conditions : 1 M NaOH, 60°C, 30 minutes .

Hydrolysis Kinetics :

-

In vivo studies using rat tissue homogenates demonstrated rapid hydrolysis of monoesters (e.g., monoethylhexyl adipate) to adipic acid, particularly in pancreatic tissue rich in esterases .

-

Hydrolysis rates in vitro are pH-dependent, with faster cleavage under basic conditions .

Esterification and Transesterification

The free carboxylic acid group in this compound allows further esterification with alcohols to form diesters.

Transesterification:

In methanol with acid catalysts, the octyl group is replaced by methyl:

Conditions : Methanol reflux, H₂SO₄ catalyst .

Neutralization and Salt Formation

The carboxylic acid group reacts with bases to form salts:

Applications : Sodium salts enhance solubility in aqueous systems .

Hydrogenation

While direct hydrogenation of this compound is less documented, analogous adipate esters undergo reduction under catalytic conditions:

Pathway for Adipate Hydrogenation:

Conditions : 5% Pd/C, 5–10 bar H₂, 80–120°C .

Challenges : Competitive reduction of the carboxylic acid group is limited; primary products include hexanediol and octanol .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via pyrolysis:

\text{C}_{14}\text{H}_{26}\text{O}_4\xrightarrow{\Delta}\text{HOOC CH}_2\text{ }_4\text{COOH}+\text{C}_8\text{H}_{16}\(\text{octene})

Mechanism : Retro-esterification followed by decarboxylation .

Key Research Findings

-

Hydrolysis Dominance : Monoesters like this compound hydrolyze faster than diesters (e.g., DEHA) due to reduced steric hindrance .

-

Catalytic Selectivity : Palladium-based catalysts favor hydrogenation of ester groups over carboxylic acids under moderate conditions .

-

Biological Metabolism : In mammalian systems, pancreatic esterases rapidly cleave monoesters to adipic acid, minimizing bioaccumulation .

Applications De Recherche Scientifique

Industrial Applications

In cosmetics, octyl hydrogen adipate serves as an emollient, providing skin conditioning properties and enhancing the texture of creams and lotions. Its compatibility with various cosmetic ingredients makes it a favored choice.

Table 2: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Moisturizers | Emollient, skin conditioning |

| Sunscreens | Solvent, enhances spreadability |

| Makeup Products | Texture enhancer |

Case Study: Use in PVC Applications

A study conducted by the American Chemical Society demonstrated that incorporating this compound into PVC formulations resulted in improved flexibility and reduced brittleness at lower temperatures. The findings indicated that products containing this plasticizer exhibited enhanced performance in cold-weather environments.

Case Study: Skin Compatibility Testing

Research published in the Journal of Cosmetic Science evaluated the skin compatibility of this compound in various formulations. The study found that the compound did not cause significant irritation or allergic reactions, confirming its safety for use in personal care products.

Environmental Impact and Safety

While this compound is generally recognized as safe for use in consumer products, environmental studies indicate that its degradation products may require monitoring to prevent potential ecological impacts. Regulatory assessments have highlighted the importance of ensuring that concentrations remain within safe limits in industrial applications.

Mécanisme D'action

The mechanism of action of octyl hydrogen adipate involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In chromatography, it interacts with analytes through hydrophobic interactions, aiding in their separation based on polarity and molecular size .

Comparaison Avec Des Composés Similaires

Dioctyl adipate: Another ester of adipic acid, used as a plasticizer with similar properties but different molecular structure.

Diisodecyl adipate: Known for its low-temperature performance and used in similar applications.

Dioctyl azelate: Used as a plasticizer with better cold tolerance.

Uniqueness: Octyl hydrogen adipate is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both flexibility and compatibility with various solvents and polymers .

Activité Biologique

Octyl hydrogen adipate, a diester derived from adipic acid and 1-octanol, is primarily used as a plasticizer in various polymer applications. Its chemical structure contributes to its physical properties, making it an important compound in the manufacturing of flexible plastics. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential applications in biomedical fields.

- Chemical Formula : C14H26O4

- Molecular Weight : 270.36 g/mol

- CAS Number : 87374

The compound is characterized by its hydrophobic nature and ability to enhance the flexibility of polymers. Its structure allows it to participate in various biochemical interactions.

Metabolism and Toxicology

Research indicates that this compound undergoes rapid hydrolysis in biological systems, leading to the formation of mono-2-ethylhexyl adipate (MEHA) and adipic acid (AA). Studies have shown that:

- Absorption : this compound is absorbed efficiently through the gastrointestinal tract. In animal studies, it was observed that after oral administration, the compound is rapidly metabolized with minimal accumulation in tissues .

- Metabolites : The primary metabolites include MEHA and AA, which are further processed by enzymatic pathways within the liver. The rate of formation for these metabolites varies across different tissues, with pancreatic tissue showing rapid conversion .

Table 1: Summary of Metabolic Pathways

| Compound | Metabolite Formed | Tissue Specificity |

|---|---|---|

| This compound | Mono-2-ethylhexyl adipate | Pancreas |

| Adipic acid | Liver |

Biological Effects

The biological effects of this compound have been studied primarily in animal models. Key findings include:

- Liver Effects : this compound has been linked to peroxisome proliferation in rodent models, which may lead to alterations in lipid metabolism. This effect is characterized by increased activity of fatty acid oxidation enzymes and changes in liver morphology .

- Hepatotoxicity : While some studies indicate potential hepatotoxic effects at high doses, light microscopy evaluations have not consistently shown significant liver damage or toxicity .

Case Studies

- Rodent Studies : In a study involving Wistar rats fed a diet containing this compound, researchers observed increased liver weight and peroxisomal volume density after prolonged exposure. These changes were dose-dependent, indicating a potential risk associated with high dietary intake .

- Human Metabolism Study : A clinical study involving human volunteers demonstrated that oral administration of deuterium-labeled this compound resulted in rapid metabolism without significant adverse effects on biochemical parameters. The primary metabolites identified were consistent with those found in animal studies .

Applications in Biomedical Fields

Recent research has explored the use of this compound as a biodegradable plasticizer in biomedical applications:

- Tissue Engineering : Its biocompatibility makes it a candidate for use in scaffolds for tissue engineering, particularly for soft tissues where flexibility is crucial.

- Drug Delivery Systems : The compound's ability to form stable emulsions can be leveraged for controlled drug release applications.

Propriétés

IUPAC Name |

6-octoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-3-4-5-6-9-12-18-14(17)11-8-7-10-13(15)16/h2-12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDEDLAZNFOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170846 | |

| Record name | Octyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17961-12-5 | |

| Record name | 1-Octyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17961-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017961125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZD3RV7T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.